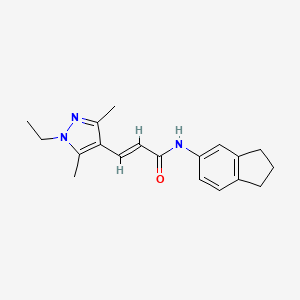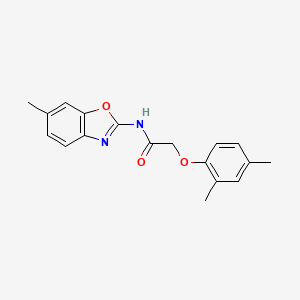![molecular formula C22H28F3N7S B10900086 4-[3-(dimethylamino)propyl]-5-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10900086.png)
4-[3-(dimethylamino)propyl]-5-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(DIMETHYLAMINO)PROPYL]-5-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of triazole, pyrazole, and pyrimidine rings, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIMETHYLAMINO)PROPYL]-5-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic synthesis. The process may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the pyrazole and pyrimidine rings via condensation reactions.
- Functionalization of the compound with dimethylamino and trifluoromethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as:
- High-pressure liquid chromatography (HPLC) for purification.
- Catalytic hydrogenation for specific functional group modifications.
- Use of automated synthesizers to ensure precision and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in organic reactions due to its unique structure.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Studies: Investigation of enzyme interactions and metabolic pathways.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploration of its efficacy in treating various diseases.
Diagnostic Tools: Use in imaging and diagnostic assays.
Industry
Agriculture: Development of new pesticides or herbicides.
Manufacturing: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(DIMETHYLAMINO)PROPYL]-5-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(DIMETHYLAMINO)PROPYL]-5-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- **4-[3-(DIMETHYLAMINO)PROPYL]-5-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity may confer unique chemical and biological properties, making it a valuable target for research and development.
Properties
Molecular Formula |
C22H28F3N7S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-[3-(dimethylamino)propyl]-3-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H28F3N7S/c1-13-6-7-15(10-14(13)2)16-11-18(22(23,24)25)32-19(26-16)12-17(29-32)20-27-28-21(33)31(20)9-5-8-30(3)4/h6-7,10,12,16,18,26H,5,8-9,11H2,1-4H3,(H,28,33) |
InChI Key |
ZZHVYIVXHBKVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C4=NNC(=S)N4CCCN(C)C)N2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900020.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10900022.png)
![Ethyl 6-tert-butyl-2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10900030.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(benzyloxy)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B10900034.png)
![3'-amino-5-bromo-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B10900036.png)
![4,4'-[(2-chloro-6-fluorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]](/img/structure/B10900049.png)
![(4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone](/img/structure/B10900051.png)
![methyl 4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B10900052.png)
![6-bromo-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10900058.png)
![(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B10900059.png)
![N'-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B10900067.png)
![2-methoxy-5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10900072.png)
